molecular formula C20H23FN4O2 B10990451 N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10990451
M. Wt: 370.4 g/mol
InChI Key: VVYWTRPPDFDDFO-UHFFFAOYSA-N
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Description

N-{2-[(3-Fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a phenyl group and a glycinamide linker modified with a 3-fluorobenzyl moiety.

Properties

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-[(3-fluorophenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H23FN4O2/c21-17-6-4-5-16(13-17)14-22-19(26)15-23-20(27)25-11-9-24(10-12-25)18-7-2-1-3-8-18/h1-8,13H,9-12,14-15H2,(H,22,26)(H,23,27)

InChI Key

VVYWTRPPDFDDFO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperazine-Carboxamide Analogues

Substituent Position and Physicochemical Properties

Compounds with fluorinated aryl groups exhibit variations in yield, melting point, and spectral properties depending on the substituent position:

Compound Name Substituent Position Yield (%) Melting Point (°C) Key Spectral Data (¹H/¹³C NMR)
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-Fluoro 52.2 189.5–192.1 Aromatic H: δ 7.30–6.95 ppm; C-F: δ 158.05 ppm
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) 4-Fluoro 57.3 196.5–197.8 Aromatic H: δ 7.34–6.98 ppm; C-F: δ 162.10 ppm
Target Compound 3-Fluorobenzyl N/A N/A Not reported in evidence; structurally analogous to A2
  • Trends :
    • Yield : Fluorination at the para position (A3) slightly improves yield compared to meta (A2) .
    • Melting Points : Higher melting points correlate with para-substituted fluorophenyl groups (A3: 196.5–197.8°C vs. A2: 189.5–192.1°C), likely due to enhanced crystallinity from symmetrical substitution .
Trifluoromethyl and Difluoro Derivatives
  • N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide: Incorporates a trifluoromethyl group, enhancing lipophilicity. NMR data show distinct CF3 signals (δ 123–128 ppm in ¹³C) .
  • 4-(3-(2,2-Difluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (55): Difluoro substitution results in a downfield ¹³C shift (δ 112.69 ppm, J = 261.9 Hz) .

Chlorinated and Heterocyclic Analogues

Chlorophenyl Derivatives
Compound Name Substituent Yield (%) Melting Point (°C)
N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) 3-Chloro 47.7 193.3–195.2
N-(3-Chlorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22a) 3-Chloro + benzooxazinone 73 N/A
  • Impact of Chlorine : Chlorine’s electron-withdrawing nature reduces yields compared to fluorine but improves thermal stability (higher melting points than fluorinated analogues) .
Benzo[b][1,4]oxazin-3(4H)-one Analogues
  • Compound 54: Features a 2-fluoro-benzooxazinone moiety. ¹H NMR shows a doublet for CHF (δ 6.04 ppm, J = 51.8 Hz) .
  • Compound 22e: Contains a 3-fluorophenyl group coupled to a benzooxazinone scaffold. Synthesized in 67% yield as a yellow oil, with NMR signals at δ 4.58 ppm (O-CH2-CO) .

Structural Analogues with Modified Backbones

Compound Name Key Structural Difference Yield (%) Spectral Features
N-{2-[(1H-Benzimidazol-2-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide Benzimidazole replaces fluorobenzyl N/A HRMS: [M+H]+ 378.43
4-(4-{[N-Benzyl-N-(2-fluorobenzoyl)glycyl]amino}phenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide Dual fluorophenyl + benzyl-glycyl linker N/A Structural complexity increases
  • Extended linkers (e.g., glycyl groups) may enhance binding affinity but complicate synthesis .

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